Trimethylamine oxide

Catalog No.
S603404
CAS No.
1184-78-7
M.F
C3H9NO
M. Wt
75.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trimethylamine oxide

CAS Number

1184-78-7

Product Name

Trimethylamine oxide

IUPAC Name

N,N-dimethylmethanamine oxide

Molecular Formula

C3H9NO

Molecular Weight

75.11 g/mol

InChI

InChI=1S/C3H9NO/c1-4(2,3)5/h1-3H3

InChI Key

UYPYRKYUKCHHIB-UHFFFAOYSA-N

solubility

454 mg/mL
Soluble in water
Soluble (in ethanol)

Synonyms

TMAO, trimethylamine N-oxide, trimethylamine oxide, trimethylammonium oxide, trimethyloxamine

Canonical SMILES

C[N+](C)(C)[O-]

The exact mass of the compound Trimethylamine oxide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 454 mg/mlsoluble in watersoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 408426. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Methylamines - Supplementary Records. It belongs to the ontological category of tertiary amine oxide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Trimethylamine oxide (TMAO) is a versatile, mild aliphatic amine N-oxide utilized across synthetic, organometallic, and biochemical applications. As a stoichiometric oxidant, it facilitates oxygen atom transfer to various substrates, including organoboranes and metal carbonyls [1]. Commercially available in both anhydrous and dihydrate forms, the hydration state is a critical procurement parameter: the dihydrate serves general aqueous and biochemical applications, while the strictly anhydrous grade is mandatory for moisture-sensitive organometallic synthesis [2]. Its high water solubility, zwitterionic nature, and predictable reduction to a highly volatile byproduct define its baseline utility in both industrial scale-up and laboratory workflows [1].

Research Fit

Biophysical research osmolyte with reported distinct surface-tension mechanism
Protein formulation studies requiring counteraction of urea or pressure denaturation
Reported tool for biomarker quantification research (TMAO pathway analysis)

Substituting TMAO with alternative N-oxides, such as N-methylmorpholine N-oxide (NMO) or pyridine N-oxide, often introduces severe processability bottlenecks during downstream workup. While NMO is a standard co-oxidant, its reduction byproduct, N-methylmorpholine, is a liquid (boiling point 115 °C) that necessitates solvent extraction or chromatographic separation [1]. In contrast, TMAO reduces to trimethylamine (TMA), a gas at room temperature (boiling point 3 °C) that is effortlessly removed via evaporation [1]. Furthermore, in organometallic chemistry, attempting to replace TMAO-mediated chemical decarbonylation with thermal or photochemical methods frequently leads to unwanted cluster fragmentation, poor yields, and a lack of regiocontrol [2].

Substitution Risk

Glycine and betaine increase surface tension and deplete from protein surfaces; TMAO reduces surface tension via direct interaction, so mechanism mismatch may alter stabilization outcomes.
Under high hydrostatic pressure or freezing, glycine and sarcosine show little or no protection, whereas TMAO provides reported full protection; assay context may not replicate.
Trimethylamine (TMA) is a volatile basic amine with different chemical reactivity; substituting with TMA can cause analytical interference and safety concerns, limiting direct substitution.

Evaporative Workup Advantage via Byproduct Volatility

In stoichiometric oxidation reactions, the choice of N-oxide dictates the complexity of downstream purification. TMAO transfers its oxygen atom and reduces to trimethylamine (TMA), which boils at approximately 3 °C [1]. This allows the byproduct to be completely removed via simple evaporation or mild vacuum. Conversely, the industry-standard NMO reduces to N-methylmorpholine, which has a boiling point of 115 °C and remains in the reaction mixture, requiring aqueous washing or column chromatography [2]. This physical property difference significantly reduces cycle times and solvent waste in TMAO-mediated processes.

Evidence DimensionByproduct boiling point
Target Compound Data~3 °C (Trimethylamine byproduct)
Comparator Or Baseline115 °C (N-methylmorpholine byproduct from NMO)
Quantified Difference112 °C lower boiling point
ConditionsStandard atmospheric pressure workup

Procuring TMAO eliminates the need for complex chromatographic purification, making it highly advantageous for solvent-free or easily scalable oxidation workflows.

Pressure protection
Head-to-head
TMAO preserved LDH activity; glycine showed no protection
Reported pressure-denaturation assay context
250 mM, 50.7 MPa; qualitative comparison

Mild Oxidative Decarbonylation of Metal Carbonyls

TMAO is uniquely suited for the activation of metal carbonyl complexes (e.g., M(CO)6, Fe(CO)5, Ru3(CO)12). It attacks the coordinated CO ligand, converting it to CO2 and leaving a vacant coordination site for incoming ligands [1]. This chemical decarbonylation occurs rapidly at or below room temperature. In contrast, standard thermal decarbonylation requires elevated temperatures (often >100 °C) and prolonged heating, which can cause decomposition or fragmentation of delicate metal clusters [2]. The use of anhydrous TMAO ensures high-yield, regioselective ligand substitution without thermal degradation.

Evidence DimensionReaction temperature requirement
Target Compound DataRoom temperature or below (mild chemical activation)
Comparator Or Baseline>100 °C (thermal decarbonylation)
Quantified Difference>75 °C reduction in required reaction temperature
ConditionsLigand substitution in transition metal carbonyl clusters

Buyers synthesizing complex organometallic catalysts must procure anhydrous TMAO to achieve mild, high-yielding ligand substitutions that thermal methods would destroy.

Surface mechanism
Head-to-head
TMAO reduces surface tension; betaine and glycine increase it
Mechanistic divergence supports distinct formulation behavior
ELP model; opposite direction of effect

Superior Counteraction of Urea-Induced Protein Denaturation

In biochemical formulations, TMAO acts as a highly potent protective osmolyte. It is recognized as the strongest enhancer of protein folding among common osmolytes [1]. When compared to other methylamines like betaine or glycine, TMAO exhibits a distinct mechanism, strongly counteracting the denaturing effects of urea [2]. Studies show that marine organisms utilize a precise 2:1 urea-to-TMAO molar ratio to maintain protein stability. TMAO's unique ability to 'harden' the water structure and interact favorably with folded protein states makes it superior to generic amino acid osmolytes for stabilizing sensitive biologics under extreme stress [1].

Evidence DimensionProtein stabilization efficacy against urea
Target Compound DataStrongest osmophobic effect, fully counteracts urea at 2:1 (Urea:TMAO) ratio
Comparator Or BaselineGlycine / Betaine (weaker stabilization, different mechanism)
Quantified DifferenceHigher protective potency and distinct structural stabilization mechanism
ConditionsAqueous protein solutions under urea or hydrostatic stress

For formulation scientists, procuring TMAO provides a best-in-class chemical chaperone to prevent protein misfolding and aggregation in harsh buffer conditions.

Urea counteraction potency
Head-to-head
1.0 molar equiv. TMAO vs 1.4 molar equiv. glycine betaine
Reported molar potency context in enzyme activity recovery
RNase A assay; 28.6% less material required
Freeze-thaw protection
Head-to-head
Only TMAO gave full protection; betaine partial, sarcosine inert
Reported ice-induced destabilization prevention
Azurin model; effective at 0.1 M TMAO
Detection sensitivity
Reported
TMAO LOD 0.121 µg/L; TMA LOD 8.063 µg/L (66.6-fold difference)
Analytical context: high standard purity needed to avoid TMA interference
UPLC-MS/MS; may affect biomarker quantification accuracy
Synthesis yield
Data to verify
Patented process claims improved yield and quality via stabilized oxidation
Potential batch consistency benefit; data to verify
Patent CN103012219A; quantitative yield data not disclosed

Organometallic Catalyst Synthesis

Procuring anhydrous TMAO is essential for the mild, room-temperature decarbonylation of metal carbonyls, enabling the introduction of phosphine or N-heterocyclic carbene ligands without thermal cluster fragmentation [2].

Scalable Organoborane Oxidation

TMAO is the preferred oxidant for converting trialkylboranes to alcohols at scale, as the gaseous trimethylamine byproduct allows for a solvent-free, evaporative workup that bypasses chromatography [1].

Biologic Formulation and Protein Folding Studies

TMAO dihydrate is utilized as a premium chemical chaperone to stabilize proteins against urea-induced denaturation and to study the mechanisms of protein misfolding diseases [3].

Application Fit

Application
Selection Property
Validation Focus
High-pressure protein studies
Pressure-induced denaturation protection
LDH activity recovery under hydrostatic pressure (assay context review)
Urea-induced unfolding research
Molar potency in urea counteraction
Enzyme activity recovery assay context (RNase A model)
Cryopreservation & freeze-thaw stability
Ice-induced protein destabilization protection
Protein stability endpoint under freezing conditions
TMAO quantification in research matrices
Analytical sensitivity and standard purity
LC-MS/MS accuracy and interference control review

Physical Description

Colorless solid; Highly hygroscopic; [Merck Index]
Solid
Colourless to yellow solid; Odourless

XLogP3

-0.3

Hydrogen Bond Acceptor Count

1

Exact Mass

75.068413911 Da

Monoisotopic Mass

75.068413911 Da

Heavy Atom Count

5

Appearance

Assay:≥95%A crystalline solid

Melting Point

95 - 99 °C

UNII

FLD0K1SJ1A

GHS Hazard Statements

Aggregated GHS information provided by 62 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (37.1%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (95.16%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95.16%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (93.55%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Oxidants

Pictograms

Irritant

Irritant

Other CAS

1184-78-7

Metabolism Metabolites

Trimethylamine-N-oxide is biosynthesized in the liver from trimethylamine (TMA), which is derived from choline. Flavin monooxygenase 3 (FMO3) has been implicated in the oxidation of TMA since individuals with mutations in FMO3 present with accumulation of TMA levels, causing fish malodor syndrome. TMAO is secreted in the urine and is not metabolized any further.

Wikipedia

Trimethylamine_N-oxide

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Methanamine, N,N-dimethyl-, N-oxide: ACTIVE

Association of Trimethylamine N-Oxide (TMAO) with the Clinical Severity of Hidradenitis Suppurativa (Acne Inversa)

Luigi Barrea, Giovanna Muscogiuri, Gabriella Pugliese, Giulia de Alteriis, Maria Maisto, Marianna Donnarumma, Gian Carlo Tenore, Annamaria Colao, Gabriella Fabbrocini, Silvia Savastano
PMID: 34200594   DOI: 10.3390/nu13061997

Abstract

In this case-control, cross-sectional, observational study, we evaluated circulating trimethylamine n-oxide (TMAO) levels, a gut-derived metabolite associated with inflammation and cardiometabolic risk, in patients with hidradenitis suppurativa (HS), a highly disabling inflammatory skin disease associated with an elevated prevalence of comorbidities, especially cardiovascular and metabolic diseases. In this study, we enrolled 35 naive-treatment patients with HS and 35 controls, matched for sex, age, and body mass index (BMI). HS Sartorius score was 49.0 (33.0-75.0), while according to the Harley system 12 and 23 patients presented grade 1 and grade 2 severity, respectively. HS patients had a lower adherence to the Mediterranean diet (MD) (
= 0.002), lower phase angle (PhA) (
< 0.001), and higher circulating TMAO levels (
< 0.001) than the control group. HS patients with grade 2 rather than grade 1 of Harley grade severity showed a higher BMI (
= 0.007), waist circumference (
= 0.016), total energy intake (
= 0.005), and lower PhA (
< 0.001) and adherence to the MD (
= 0.003). Of interest, patients with Hurley grade 2 of severity exhibited higher circulating TMAO levels (
< 0.001) compared to grade 1. Circulating TMAO levels showed a positive correlation with HS Sartorius score even after adjustment for confounding covariates, including BMI, waist circumference, adherence to the MD, total energy intake, and PhA (r = 0.570,
= 0.001). Using a linear regression model, circulating TMAO levels and PhA were the main predictors of the clinical severity of HS.


Dysbiosis-Related Advanced Glycation Endproducts and Trimethylamine N-Oxide in Chronic Kidney Disease

Kensei Taguchi, Kei Fukami, Bertha C Elias, Craig R Brooks
PMID: 34069405   DOI: 10.3390/toxins13050361

Abstract

Chronic kidney disease (CKD) is a public health concern that affects approximately 10% of the global population. CKD is associated with poor outcomes due to high frequencies of comorbidities such as heart failure and cardiovascular disease. Uremic toxins are compounds that are usually filtered and excreted by the kidneys. With the decline of renal function, uremic toxins are accumulated in the systemic circulation and tissues, which hastens the progression of CKD and concomitant comorbidities. Gut microbial dysbiosis, defined as an imbalance of the gut microbial community, is one of the comorbidities of CKD. Meanwhile, gut dysbiosis plays a pathological role in accelerating CKD progression through the production of further uremic toxins in the gastrointestinal tracts. Therefore, the gut-kidney axis has been attracting attention in recent years as a potential therapeutic target for stopping CKD. Trimethylamine N-oxide (TMAO) generated by gut microbiota is linked to the progression of cardiovascular disease and CKD. Also, advanced glycation endproducts (AGEs) not only promote CKD but also cause gut dysbiosis with disruption of the intestinal barrier. This review summarizes the underlying mechanism for how gut microbial dysbiosis promotes kidney injury and highlights the wide-ranging interventions to counter dysbiosis for CKD patients from the view of uremic toxins such as TMAO and AGEs.


Intravenous trimethylamine N-oxide infusion does not modify circulating markers of liver health, glucose tolerance, and milk production in early-lactation cows

William A Myers, Feiran Wang, Crystal Chang, Amanda N Davis, J Eduardo Rico, Brianna N Tate, Tanya L France, Linfeng F Wang, Joseph W McFadden
PMID: 34176629   DOI: 10.3168/jds.2021-20169

Abstract

In rodents and humans, the gut bacteria-derived metabolite trimethylamine N-oxide (TMAO) has been implicated in the progression of cardiovascular disease, chronic kidney disease, fatty liver, and insulin resistance; however, the effects of TMAO on dairy cattle health and milk production have not been defined. We aimed to determine whether intravenous TMAO infusion modifies measures of liver health, glucose tolerance, and milk production in early-lactation cows. Eight early-lactation Holstein cows (30.4 ± 6.41 d in milk; 2.88 ± 0.83 lactations) were enrolled in a study with a replicated 4 × 4 Latin square design. Cows were intravenously infused TMAO at 0 (control), 20, 40, or 60 g/d for 6 d. Washout periods lasted 9 d. Intravenous glucose tolerance tests (GTT) occurred on d 5. Blood was collected daily. Milk was collected on d -1, 0, 5, and 6. Urine was collected on d -1 and 6. Circulating metabolites, milk components, and TMAO concentrations in milk, urine, and plasma were quantified. Data were analyzed using a mixed model that included the fixed effects of treatment. Concentrations of TMAO in plasma, milk, and urine increased linearly with increasing dose. Dry matter intake and milk production were not modified by treatment. Daily plasma triacylglycerol, fatty acid (FA), and glucose concentrations were not modified. Serum albumin, total protein, globulin, total bilirubin, direct bilirubin, aspartate aminotransferase, γ-glutamyl transferase, and glutamate dehydrogenase concentrations were also not modified by treatment. Serum GTT glucose, FA, and insulin concentrations were not modified by treatment. Plasma total, reduced, and oxidized glutathione concentrations were also not modified by treatment. We conclude that a 6-d intravenous infusion of TMAO does not influence measures of liver health, glucose tolerance, or milk production in early-lactation dairy cows.


Roux-en-Y Gastric Bypass Improved Insulin Resistance via Alteration of the Human Gut Microbiome and Alleviation of Endotoxemia

Qiping Shi, Qian Wang, Hui Zhong, Dehai Li, Shuxing Yu, Hengwen Yang, Cunchuan Wang, Zhinan Yin
PMID: 34337024   DOI: 10.1155/2021/5554991

Abstract

Obesity is a main contributing factor for the development of glucose intolerance and type 2 diabetes mellitus (T2D). Roux-en-Y gastric bypass (RYGB) is believed to be one of the most effective treatments to reduce body weight and improve glucose metabolism. In this study, we sought to explore the underlying mechanisms of weight reduction and insulin resistance improvement after RYGB.
This was a prospective observational study using consecutive samples of 14 obese subjects undergoing bariatric surgery. Main assessments were serum indexes (blood metabolites, glucose-lipid regulating hormones, trimethylamine-N-oxide (TMAO), and lipopolysaccharide-binding protein (LBP), fecal short-chain fatty acids (SCFAs), and gut microbiota. Correlation analysis of the factors changed by RYGB was used to indicate the potential mechanism by which surgery improves insulin resistance.
The subjects showed significant improvement on indices of obesity and insulin resistance and a correlated change of gut microbiota components at 1 month, 3 months, and 6 months post-RYGB operation. In particular, the abundance of a counterobese strain,
had gradually increased with the postoperative time. Moreover, these changes were negatively correlated to serum levels of LBP and positively correlated to serum TMAO and fecal SCFAs.
Our findings uncovered links between intestinal microbiota alterations, circulating endotoxemia, and insulin resistance. This suggests that the underlying mechanism of protection of the intestine by RYGB in obesity may be through changing the gut microbiota.


The Relationship of Large-Artery Atherothrombotic Stroke with Plasma Trimethylamine N-Oxide Level and Blood Lipid-Related Indices: A Cross-Sectional Comparative Study

Dongjuan Xu, Wenfeng Zhao, Juexian Song, Lu Yin, Kun Wang, Lianyan Wei, Yunyun Xu, Hongfei Li, Baoquan Min, Ning Tang, Xiaoyan Jiang, Hui Liu, Shuo Yan, Haixia Leng, Qing Xue, Mao Peng, Hongxing Wang
PMID: 33977104   DOI: 10.1155/2021/5549796

Abstract

The role of trimethylamine N-oxide (TMAO) in cardiovascular diseases has been highlighted. Nevertheless, the associations of large-artery atherosclerotic (LAA) stroke with TMAO and blood lipid-related indices are little investigated.
A cross-sectional comparative study was performed on 50 patients with LAA stroke and 50 healthy controls. Basic demographic data, common vascular risk factors, and blood lipid-related indices were collected. Plasma TMAO was detected through liquid chromatography tandem mass spectrometry. Multivariable unconditional logistic regression analyses were run to assess the associations of LAA stroke with plasma TMAO level and blood lipid-related indices. The area under the curve (AUC) of the receiver operating characteristic (ROC) was computed to assess the diagnostic performance of plasma TMAO level and blood lipid-related indices for LAA stroke.
Compared with healthy controls, the elevated plasma TMAO level (odds ratio [OR], 7.03; 95% confidence interval [CI], 2.86, 17.25;
< 0.01) and Apo-B (OR, 1.74; 95% CI, 1.06, 2.85;
= 0.03) were observed in LAA stroke patients, while lower Apo-A1 (OR, 0.56; 95% CI, 0.34, 0.91;
= 0.02), Apo-A1 to Apo-B ratio (OR, 0.29; 95% CI, 0.15, 0.56;
< 0.01), and HDL-C (OR, 0.56; 95% CI, 0.35, 0.91;
= 0.02) were found in LAA stroke patients after adjusted for age and gender. Moreover, plasma TMAO (AUC, 0.89; 95% CI, 0.83, 0.95), Apo-A1 (AUC, 0.81; 95% CI, 0.72, 0.89), Apo-B (AUC, 0.81; 95% CI, 0.73, 0.90), Apo-A1 to Apo-B ratio (AUC, 0.85; 95% CI, 0.78, 0.93), and HDL-C (AUC, 0.81; 95% CI, 0.72, 0.89) showed good diagnostic values for LAA stroke in adjusted models.
The plasma TMAO level, Apo-A1, Apo-B, and HDL-C are important biomarkers for LAA stroke patients.


Association of the Chronotype Score with Circulating Trimethylamine N-Oxide (TMAO) Concentrations

Luigi Barrea, Giovanna Muscogiuri, Gabriella Pugliese, Chiara Graziadio, Maria Maisto, Francesca Pivari, Andrea Falco, Gian Carlo Tenore, Annamaria Colao, Silvia Savastano
PMID: 34069075   DOI: 10.3390/nu13051671

Abstract

Individual differences in the chronotype, an attitude that best expresses the individual circadian preference in behavioral and biological rhythms, have been associated with cardiometabolic risk and gut dysbiosis. Up to now, there are no studies evaluating the association between chronotypes and circulating TMAO concentrations, a predictor of cardiometabolic risk and a useful marker of gut dysbiosis. In this study population (147 females and 100 males), subjects with the morning chronotype had the lowest BMI and waist circumference (
< 0.001), and a better metabolic profile compared to the other chronotypes. In addition, the morning chronotype had the highest adherence to the Mediterranean diet (
< 0.001) and the lowest circulating TMAO concentrations (
< 0.001). After adjusting for BMI and adherence to the Mediterranean diet, the correlation between circulating TMAO concentrations and chronotype score was still kept (r = -0.627,
< 0.001). Using a linear regression analysis, higher chronotype scores were mostly associated with lower circulating TMAO concentrations (β = -0.479,
= -12.08, and
< 0.001). Using a restricted cubic spline analysis, we found that a chronotype score ≥59 (
< 0.001, R
= -0.824) demonstrated a more significant inverse linear relationship with circulating TMAO concentrations compared with knots <59 (neither chronotype) and <41 (evening chronotype). The current study reported the first evidence that higher circulating TMAO concentrations were associated with the evening chronotype that, in turn, is usually linked to an unhealthy lifestyle mostly characterized by low adherence to the MD.


Two Gut Microbiota-Derived Toxins Are Closely Associated with Cardiovascular Diseases: A Review

Tomoya Yamashita, Naofumi Yoshida, Takuo Emoto, Yoshihiro Saito, Ken-Ichi Hirata
PMID: 33921975   DOI: 10.3390/toxins13050297

Abstract

Cardiovascular diseases (CVDs) have become a major health problem because of the associated high morbidity and mortality rates observed in affected patients. Gut microbiota has recently been implicated as a novel endocrine organ that plays critical roles in the regulation of cardiometabolic and renal functions of the host via the production of bioactive metabolites. This review investigated the evidence from several clinical and experimental studies that indicated an association between the gut microbiota-derived toxins and CVDs. We mainly focused on the pro-inflammatory gut microbiota-derived toxins, namely lipopolysaccharides, derived from Gram-negative bacteria, and trimethylamine N-oxide and described the present status of research in association with these toxins, including our previous research findings. Several clinical studies aimed at exploring the effectiveness of reducing the levels of these toxins to inhibit cardiovascular events are currently under investigation or in the planning stages. We believe that some of the methods discussed in this review to eliminate or reduce the levels of such toxins in the body could be clinically applied to prevent CVDs in the near future.


Association of Urinary and Plasma Levels of Trimethylamine N-Oxide (TMAO) with Foods

Mauro Lombardo, Giovanni Aulisa, Daniele Marcon, Gianluca Rizzo, Maria Grazia Tarsisano, Laura Di Renzo, Massimo Federici, Massimiliano Caprio, Antonino De Lorenzo
PMID: 33922680   DOI: 10.3390/nu13051426

Abstract

Trimethylamine N-oxide (TMAO) may play a key mediator role in the relationship between the diet, gut microbiota and cardiovascular diseases, particularly in people with kidney failure. The aim of this review is to evaluate which foods have a greater influence on blood or urinary trimethylamine N-oxide (TMAO) levels.
391 language articles were screened, and 27 were analysed and summarized for this review, using the keywords "TMAO" AND "egg" OR "meat" OR "fish" OR "dairy" OR "vegetables" OR "fruit" OR "food" in December 2020.
A strong correlation between TMAO and fish consumption, mainly saltwater fish and shellfish, but not freshwater fish, has been demonstrated. Associations of the consumption of eggs, dairy and meat with TMAO are less clear and may depend on other factors such as microbiota or cooking methods. Plant-based foods do not seem to influence TMAO but have been less investigated.
Consumption of saltwater fish, dark meat fish and shellfish seems to be associated with an increase in urine or plasma TMAO values. Further studies are needed to understand the relationship between increased risk of cardiovascular disease and plasma levels of TMAO due to fish consumption. Interventions coupled with long-term dietary patterns targeting the gut microbiota seem promising.


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